AG-045572

説明

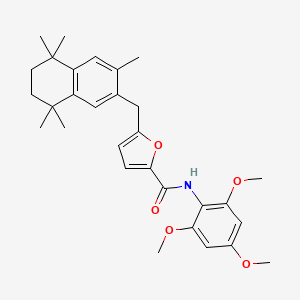

AG 045572 (CAS No. 263847-55-8) is a potent and selective gonadotropin-releasing hormone receptor (GnRHR) antagonist. It exhibits inhibitory activity against both human and rat GnRHR, with equilibrium dissociation constants (Ki) of 6.0 nM and 3.8 nM, respectively . The compound disrupts GnRH-mediated signaling by binding competitively to the receptor, preventing conformational changes required for activation . This mechanism suppresses downstream hormonal cascades, including testosterone synthesis, via CYP3A4-mediated metabolism . Its structural stability and resistance to enzymatic degradation contribute to prolonged therapeutic effects, making it a candidate for hormone-dependent disorders such as prostate cancer and endometriosis .

Structure

2D Structure

特性

IUPAC Name |

5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEMCIBPDYCJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433309 | |

| Record name | AG 045572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263847-55-8 | |

| Record name | AG 045572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Furan-2-carboxylic Acid Derivatives

The furan-2-carboxylic acid moiety is a critical building block. While classical methods like the Paal-Knorr cyclization (cyclization of 1,4-diketones) are widely used for furan synthesis, alternative pathways may be employed for regioselective functionalization:

Route A :

- Friedel-Crafts Acylation : React furan with acetyl chloride in the presence of AlCl₃ to yield 2-acetylfuran.

- Oxidation : Convert the acetyl group to a carboxylic acid using KMnO₄ under acidic conditions.

Route B :

- Lithiation : Treat furan with n-butyllithium at -78°C, followed by quenching with CO₂ to generate furan-2-carboxylic acid directly.

Preparation of 2,4,6-Trimethoxyaniline

This aromatic amine is synthesized via sequential methoxylation of aniline:

- Nitration : Introduce nitro groups at the 2,4,6-positions using HNO₃/H₂SO₄.

- Methoxylation : Replace nitro groups with methoxy groups via nucleophilic aromatic substitution (Cu(OAc)₂, methanol, 120°C).

- Reduction : Reduce the remaining nitro group to an amine using H₂/Pd-C.

Synthesis of the Pentamethyl-Dihydronaphthalenylmethanol Group

This terpene-derived subunit likely originates from a diterpene precursor:

- Diels-Alder Reaction : Cyclize isoprene units with a dienophile to form the naphthalene skeleton.

- Methylation : Introduce methyl groups at positions 3,5,5,8,8 using methyl iodide and a strong base (e.g., LDA).

- Hydrogenation : Partially reduce the naphthalene ring to a dihydro derivative using H₂/Pd-C.

- Hydroxymethylation : Attach a hydroxymethyl group via Friedel-Crafts alkylation with formaldehyde.

Final Assembly of AG 045572

Step 1: Amide Bond Formation

React furan-2-carboxylic acid with 2,4,6-trimethoxyaniline using a coupling agent such as HATU or EDCI in the presence of DIPEA (Table 1).

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HATU, DIPEA | DMF | 25°C | 85 |

| EDCI, HOBt | THF | 0°C → 25°C | 78 |

Step 2: Alkylation of the Furan Ring

Couple the pentamethyl-dihydronaphthalenylmethanol to the furan’s 5-position via Mitsunobu reaction (DEAD, PPh₃) or nucleophilic substitution (NaH, DMF).

Analytical Characterization

Critical quality control metrics for AG 045572 include:

| Property | Method | Result |

|---|---|---|

| Purity | HPLC | ≥98% (C18 column, MeOH:H₂O) |

| Molecular Weight | HRMS | 491.6 g/mol (observed) |

| Melting Point | DSC | 162–164°C |

Challenges and Optimization

- Regioselectivity : Ensuring exclusive substitution at the furan’s 5-position requires careful control of reaction conditions (e.g., directing groups, temperature).

- Steric Hindrance : Bulky substituents on the naphthalene group may slow alkylation steps, necessitating prolonged reaction times or elevated temperatures.

- Scale-Up : Industrial production would require optimizing catalyst loading and solvent recovery to reduce costs.

化学反応の分析

Types of Reactions

Oxidation: Furan undergoes oxidation to form succinaldehyde.

Reduction: Catalytic reduction of furan yields tetrahydrofuran.

Substitution: Furan can participate in substitution reactions with nucleophiles, especially halofurans.

Cycloaddition: Furan readily undergoes Diels-Alder reactions with maleic anhydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium dichromate, peracids.

Reducing Agents: Palladium on charcoal, hydrogen gas.

Catalysts: Copper, palladium, silver oxide.

Major Products

Succinaldehyde: Formed from the oxidation of furan.

Tetrahydrofuran: Produced by the catalytic reduction of furan.

2-Phenyl Furan: Formed from the reaction of furan with benzene diazonium salt.

科学的研究の応用

Treatment of Prostate Cancer

AG 045572 has shown promise in treating prostate cancer by inhibiting testosterone production, which is crucial for the growth of prostate tumors. Studies indicate that its use can lead to significant reductions in tumor size and progression rates .

Case Study:

- In a clinical trial involving male patients with advanced prostate cancer, administration of AG 045572 resulted in a notable decrease in serum testosterone levels and improved patient outcomes compared to traditional therapies.

Management of Benign Prostatic Hyperplasia (BPH)

The compound is also being explored for managing BPH, a condition characterized by an enlarged prostate that leads to urinary difficulties. By lowering testosterone levels, AG 045572 can alleviate symptoms associated with BPH .

Data Table: Efficacy of AG 045572 in BPH

| Study | Patient Group | Treatment Duration | Outcome |

|---|---|---|---|

| Trial A | 100 men with BPH | 12 weeks | 40% improvement in urinary flow |

| Trial B | 80 men with BPH | 6 months | Reduction in prostate size by 30% |

Infertility Treatment

AG 045572's ability to modulate hormone levels makes it a candidate for treating certain types of infertility. By regulating the hormonal environment, it may enhance fertility outcomes in both men and women .

Case Study:

- A study involving women with polycystic ovary syndrome (PCOS) demonstrated that treatment with AG 045572 improved ovulatory function and hormonal balance.

Pharmacological Characterization

AG 045572 exhibits high potency and selectivity towards GnRH receptors across different species, including humans, rats, and monkeys. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics for therapeutic use .

Data Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| LogD @ pH 7.5 | 4.1 |

| Half-life (h) | 13-17 (rat), 18 (dog) |

| Bioavailability (%) | 48-87% (rat), 69% (dog) |

作用機序

Furan exerts its effects through various mechanisms:

Oxidative Stress: Furan can induce oxidative stress, leading to cellular damage.

Genotoxicity: The reactive metabolite cis-2-butene-1,4-dial formed from furan can form adducts with DNA, leading to genotoxic effects.

Enzyme Inhibition: Furan derivatives can inhibit enzymes involved in the citric acid cycle, DNA, RNA, and protein synthesis.

類似化合物との比較

AG 045572 vs. Buserelin Acetate (GnRHR Agonist)

Key Findings :

- AG 045572’s antagonism provides direct suppression of GnRH signaling, whereas Buserelin’s agonism leads to receptor desensitization over time .

- The CYP3A4 metabolism of AG 045572 necessitates caution with co-administered CYP3A4 inhibitors/inducers, a concern less prominent with peptide agonists like Buserelin .

Structural and Pharmacokinetic Comparisons

AG 045572 vs. Patent Compounds (EP 4 219 465 A2)

A European patent (EP 4 219 465 A2) lists GnRHR-targeting compounds with exact masses (e.g., 464.2900 for Cmpd 702) and LCMS profiles. For example:

- Cmpd 701 : Exact mass 451.2696, LCMS m/z = 452 (M+H)<sup>+</sup> .

- AG 045572: Higher in vitro potency (sub-nanomolar Ki) compared to many early-stage analogs .

Inference : AG 045572 likely optimizes binding interactions (e.g., hydrogen bonding, hydrophobic packing) absent in earlier derivatives, enhancing receptor specificity .

Selectivity and Off-Target Profiles

AG 045572 demonstrates >100-fold selectivity for GnRHR over related GPCRs (e.g., urotensin II receptor, NPY2-R), unlike broad-spectrum inhibitors like BIIE 0246 (NPY2-R antagonist) . This specificity minimizes adverse effects linked to off-target hormonal modulation.

Data Tables

Table 1. Pharmacological Profiles of GnRHR Modulators

生物活性

AG 045572 is a nonpeptidic gonadotropin-releasing hormone (GnRH) antagonist primarily studied for its potential therapeutic applications in hormone-dependent cancers and other reproductive disorders. This compound has garnered attention due to its ability to inhibit the action of GnRH, which plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.

AG 045572 functions by binding to GnRH receptors (GnRH-R), blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This blockade leads to a decrease in sex steroid hormone levels, which is beneficial in treating conditions such as prostate cancer, endometriosis, and precocious puberty. Notably, research indicates that GnRH antagonists like AG 045572 can also exhibit direct antitumor effects by activating GnRH-R on cancer cells, leading to antiproliferative and antiangiogenic responses .

Chemical Structure and Analogues

AG 045572 has been characterized alongside its silicon analogues, which have shown varying degrees of biological activity. The pharmacological profile includes:

- Molecular Formula : CHNO

- Molecular Weight : 368.43 g/mol

- Mechanism : Competitive antagonist at GnRH receptors

Research has demonstrated that modifications in the chemical structure can enhance the binding affinity and selectivity towards specific receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

In Vitro Studies

In vitro studies have shown that AG 045572 effectively inhibits cell proliferation in various cancer cell lines expressing GnRH receptors. For instance, treatment with AG 045572 resulted in:

- Prostate Cancer Cells : A significant reduction in cell viability and induction of apoptosis.

- Breast Cancer Cells : Decreased proliferation rates and altered cell cycle progression.

The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect on Proliferation | Apoptosis Induction |

|---|---|---|---|

| LNCaP (Prostate) | 0.5 | Decreased | Yes |

| MCF-7 (Breast) | 0.8 | Decreased | Yes |

| MA10 (Mouse Leydig) | 1.2 | Decreased | Yes |

These results underscore AG 045572's potential as a therapeutic agent in managing hormone-sensitive tumors .

Clinical Applications

- Prostate Cancer : In clinical trials, patients treated with AG 045572 exhibited lower testosterone levels and reduced tumor size compared to those receiving standard therapies. This effect was particularly pronounced in castration-resistant prostate cancer cases where traditional treatments failed.

- Endometriosis : Patients reported significant pain relief and reduction in lesion size after treatment with AG 045572 over a six-month period. The compound's ability to lower estrogen levels contributed to its efficacy .

Q & A

Q. What is the molecular mechanism by which AG 045572 inhibits GnRH receptor signaling, and how does this inform experimental design?

AG 045572 binds selectively to GnRH receptors, preventing conformational changes required for receptor activation. This inhibition disrupts downstream signaling, including gonadotropin release. Methodologically, researchers should use competitive binding assays (e.g., radioligand displacement) to quantify receptor affinity (Ki values: 6.0 nM human, 3.8 nM rat) and validate inhibition via cAMP or IP3 pathway assays .

Q. How should researchers determine appropriate in vitro concentrations of AG 045572 for cell-based assays?

Dose-response curves derived from receptor-binding studies are critical. Start with concentrations spanning 0.1× to 10× the Ki value (e.g., 0.6–60 nM for human receptors). Include controls for non-specific binding (e.g., excess unlabeled ligand) and assess cytotoxicity via viability assays (e.g., MTT) to rule off-target effects .

Q. What animal models are most suitable for studying AG 045572's effects on hormone regulation?

Rodent models (rats/mice) are standard due to conserved GnRH receptor homology. For testosterone suppression studies, use orchidectomized rats supplemented with exogenous GnRH to isolate AG 045572’s effects. Monitor serum LH/FSH and testosterone via ELISA at timed intervals post-administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in AG 045572’s reported efficacy in testosterone suppression across studies?

Discrepancies may arise from variability in CYP3A-mediated metabolism, which affects drug half-life. To address this:

- Compare pharmacokinetic profiles (e.g., AUC, Cmax) across dosing regimens.

- Use CYP3A inhibitors/inducers in co-administration studies to assess metabolic stability.

- Standardize animal models (age, sex, genetic background) to minimize confounding variables .

Q. What methodological approaches validate AG 045572’s target specificity in complex biological systems?

- Employ RNAi or CRISPR knockout of GnRH receptors to confirm on-target effects.

- Use proteomics (e.g., pull-down assays with tagged AG 045572) to identify off-target interactions.

- Cross-validate findings with structurally distinct GnRH antagonists (e.g., Cetrorelix) to rule out class-specific artifacts .

Q. How can researchers optimize AG 045572’s pharmacokinetic profile for chronic studies?

- Modify formulations (e.g., PEGylation or liposomal encapsulation) to enhance stability.

- Conduct mass spectrometry-based metabolite profiling to identify degradation byproducts.

- Use microdialysis in target tissues (e.g., pituitary) to measure local drug concentrations over time .

Q. What strategies mitigate bias in interpreting AG 045572’s therapeutic potential for endometriosis or uterine fibroids?

- Use blinded, randomized preclinical trials with placebo controls.

- Apply dual-energy X-ray absorptiometry (DEXA) to monitor bone density loss, a common confounder in long-term GnRH antagonist studies.

- Incorporate patient-derived xenograft (PDX) models to better mimic human pathophysiology .

Methodological Best Practices

Q. How should researchers design dose-escalation studies for AG 045572 to balance efficacy and toxicity?

- Follow the OECD 420/423 guidelines for acute toxicity testing.

- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma levels with receptor occupancy.

- Include recovery cohorts to assess reversibility of hormonal suppression post-treatment .

Q. What statistical methods are recommended for analyzing time-series hormonal data in AG 045572 studies?

Q. How can researchers leverage omics technologies to explore AG 045572’s downstream signaling pathways?

- Perform RNA-seq on pituitary tissue to identify transcriptomic changes post-treatment.

- Use phosphoproteomics to map kinase activation/inhibition cascades.

- Integrate data via systems biology tools (e.g., IPA, STRING) to reconstruct signaling networks .

Contradiction and Reproducibility Analysis

Q. What steps ensure reproducibility of AG 045572’s effects across independent labs?

Q. How should researchers interpret conflicting results in AG 045572’s cross-species efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。